N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide
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Overview
Description
Pyrazolo[1,5-a]pyridine is a class of compounds that have been studied for various applications . They are part of a larger group of compounds known as fused-ring energetic compounds . These compounds are of interest in the research of energetic materials .
Synthesis Analysis
The synthesis of similar compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Molecular Structure Analysis
These compounds exhibit a fused-ring structure . In particular, some compounds in this class feature an “amino–nitro–amino” arrangement .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include cycloaddition and condensation . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .Physical and Chemical Properties Analysis
Compounds in this class exhibit excellent thermal stability . They also possess higher positive heats of formation due to the aza-fused structure .Scientific Research Applications
Alzheimer's Disease Therapeutics
Pyrazolo[1,5-a]pyridine derivatives, including compounds similar to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(m-tolyl)acetamide, have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with Alzheimer's disease progression. These compounds have also shown effectiveness in inhibiting amyloid β aggregation, a hallmark of Alzheimer's pathology. The most potent molecules among these derivatives exhibited excellent anti-AChE activity, indicating their potential as multifunctional therapeutic agents for Alzheimer's disease (Umar et al., 2019).
Coordination Complexes and Antioxidant Activity
Studies have explored the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives. These complexes exhibit significant antioxidant activity, which is crucial for protecting cells from oxidative stress-related damages. This property might be leveraged in designing novel antioxidants or studying the mechanistic pathways of oxidative stress in biological systems (Chkirate et al., 2019).
Antimicrobial and Anticancer Agents
Pyrazolo[1,5-a]pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These compounds have shown promising activity against a range of bacterial and fungal pathogens, indicating their potential as leads for developing new antimicrobial agents. Additionally, certain derivatives have been tested for anticancer activity, showcasing the versatility of this chemical scaffold in contributing to the discovery and development of novel therapeutics (Bondock et al., 2008).
Translocator Protein Ligands for Cancer Imaging
Novel pyrazolo[1,5-a]pyridine-3-carboxamides have been identified as potent ligands for the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. These ligands, due to their high affinity and specificity for TSPO, offer a promising approach for the molecular imaging of TSPO-expressing cancers, facilitating early detection and monitoring of the disease (Tang et al., 2013).
Future Directions
Properties
IUPAC Name |
2-(3-methylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-12-3-2-4-13(9-12)10-16(20)18-14-6-8-19-15(11-14)5-7-17-19/h2-9,11H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKHRNCPVMBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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